molecular formula C22H22N2O4S B11123689 N-benzyl-3-(benzylsulfamoyl)-4-methoxybenzamide

N-benzyl-3-(benzylsulfamoyl)-4-methoxybenzamide

Cat. No.: B11123689
M. Wt: 410.5 g/mol
InChI Key: OFAWZSPTGJPQPZ-UHFFFAOYSA-N
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Description

N-benzyl-3-(benzylsulfamoyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a benzylsulfamoyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(benzylsulfamoyl)-4-methoxybenzamide typically involves the following steps:

    Formation of Benzylsulfamoyl Intermediate: The initial step involves the reaction of benzylamine with a sulfonyl chloride to form the benzylsulfamoyl intermediate.

    Coupling with 4-Methoxybenzoyl Chloride: The benzylsulfamoyl intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(benzylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzylsulfamoyl group can be reduced to form a benzylamine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-benzyl-3-(benzylsulfamoyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-(benzylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect of the compound depends on its ability to bind to and modulate the activity of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-nitroaniline: Similar in structure but contains a nitro group instead of a methoxy group.

    N-benzyl-3-(benzylsulfamoyl)benzamide: Lacks the methoxy group present in N-benzyl-3-(benzylsulfamoyl)-4-methoxybenzamide.

    N-benzyl-3-(benzylsulfamoyl)-4-methylbenzamide: Contains a methyl group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzylsulfamoyl and methoxy groups provides a distinct set of properties that can be exploited for various applications.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-benzyl-3-(benzylsulfamoyl)-4-methoxybenzamide

InChI

InChI=1S/C22H22N2O4S/c1-28-20-13-12-19(22(25)23-15-17-8-4-2-5-9-17)14-21(20)29(26,27)24-16-18-10-6-3-7-11-18/h2-14,24H,15-16H2,1H3,(H,23,25)

InChI Key

OFAWZSPTGJPQPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)S(=O)(=O)NCC3=CC=CC=C3

Origin of Product

United States

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